Safety Data Sheet (SDS) and handling precautions for N-(2-hydroxyethyl)-N-methylmethanesulfonamide
Safety Data Sheet (SDS) and handling precautions for N-(2-hydroxyethyl)-N-methylmethanesulfonamide
The following technical guide details the safety, handling, and application protocols for N-(2-Hydroxyethyl)-N-methylmethanesulfonamide (CAS 87113-83-5).
Executive Summary
N-(2-Hydroxyethyl)-N-methylmethanesulfonamide is a specialized sulfonamide building block used primarily in the synthesis of pharmaceutical active ingredients (APIs), including serotonin receptor agonists (triptans) and anti-arrhythmic agents. Unlike its amine analogs, this compound exhibits reduced nucleophilicity due to the electron-withdrawing sulfonyl group, altering its toxicological profile from a potential blister agent to a manageable irritant. This guide provides a self-validating framework for its safe handling, storage, and experimental application.
Chemical Identity & Properties
Precise identification is critical to distinguish this compound from its highly toxic "nitrogen mustard" analogs.
Identity Matrix
| Parameter | Detail |
| Chemical Name | N-(2-Hydroxyethyl)-N-methylmethanesulfonamide |
| CAS Number | 87113-83-5 |
| Synonyms | N-Methyl-N-(2-hydroxyethyl)methanesulfonamide; 2-(N-Methylmethanesulfonamido)ethanol |
| Molecular Formula | C₄H₁₁NO₃S |
| Molecular Weight | 153.20 g/mol |
| Structure | CH₃-SO₂-N(CH₃)-CH₂CH₂-OH |
Physical Properties Profile
Note: Data derived from structural analogs and supplier specifications.
| Property | Value/Observation |
| Physical State | Viscous liquid or low-melting solid (dependent on purity/temperature). |
| Melting Point | Not explicitly determined; analogs melt between 25–55°C. |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol, DCM). Slightly soluble in water. |
| Stability | Hygroscopic. Stable under inert atmosphere. |
| Reactivity | Reacts with sulfonyl chlorides, acid chlorides, and strong oxidizers. |
Hazard Identification (GHS Framework)
While less reactive than nitrogen mustards, this compound is a potent irritant. The primary risk stems from its potential conversion into alkylating agents during downstream synthesis.
GHS Classification (29 CFR 1910.1200 / CLP)
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[2] |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation.[3] |
The "Mustard Mimic" Distinction (Expert Insight)
Researchers often mistake sulfonamido-alcohols for precursors to nitrogen mustards (blister agents).
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Nitrogen Mustard Precursor: R-N(Me)-CH₂CH₂-OH (Amine). If chlorinated, the nitrogen lone pair attacks the carbon, forming a toxic aziridinium ion.
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This Compound: Ms-N(Me)-CH₂CH₂-OH (Sulfonamide). The sulfonyl group (Ms) withdraws electrons from the nitrogen, preventing aziridinium formation.
Safe Handling & Storage Protocols
Engineering Controls[1]
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Primary Barrier: All handling must occur within a certified Chemical Fume Hood.
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Atmosphere: Handle under dry nitrogen or argon to prevent moisture absorption (hygroscopicity affects stoichiometry).
Personal Protective Equipment (PPE) Matrix
| Zone | Required PPE | Rationale |
| Eyes | Chemical Splash Goggles | Prevents corneal damage from splashes; safety glasses are insufficient for liquids.[1][2] |
| Skin | Nitrile Gloves (Double gloving recommended) | Standard chemical resistance. Breakthrough time >480 min for nitrile. |
| Body | Lab Coat (Poly-cotton) + Chemical Apron | Protects against spills; apron required if handling >100g. |
| Respiratory | N95 (if solid/dusty) or Half-mask (Organic Vapor) | Required only if fume hood is compromised or during spill cleanup. |
Storage & Stability
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Temperature: Store at 2–8°C (Refrigerator). Cold chain prevents slow degradation.
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Container: Tightly sealed glass or borosilicate vials.
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Incompatibilities: Segregate from strong oxidizing agents (e.g., nitric acid, permanganates) and strong bases.
Synthesis & Application Workflow
This compound is typically synthesized via the sulfonylation of N-methylethanolamine. The following workflow illustrates the synthesis and its downstream utility.
Experimental Workflow Diagram
Caption: Synthesis pathway converting precursors into the target sulfonamide, and its subsequent activation for drug synthesis.
Protocol: Functional Group Transformation
Objective: Convert the hydroxyl group to a leaving group (Mesylate or Chloride) for drug coupling.
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Dissolution: Dissolve 1.0 eq of N-(2-Hydroxyethyl)-N-methylmethanesulfonamide in anhydrous DCM.
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Base Addition: Add 1.2 eq of Triethylamine (TEA) at 0°C.
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Activation: Dropwise addition of Methanesulfonyl Chloride (MsCl) or Thionyl Chloride (SOCl₂).
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Caution: Exothermic reaction. Maintain temp <5°C.
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Quench: Quench with saturated NaHCO₃.
Emergency Response & Spill Management
First Aid Algorithms
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Eye Contact: Immediate irrigation (15 mins). Do not pause to remove contact lenses initially; remove after 5 mins if easy.
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Skin Contact: Wash with soap and water.[3] Do not use ethanol (enhances absorption).
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Ingestion: Rinse mouth. Do NOT induce vomiting (aspiration risk).
Spill Decision Matrix
Caption: Decision tree for assessing and responding to chemical spills of N-(2-Hydroxyethyl)-N-methylmethanesulfonamide.
References
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PubChem. (2025). Compound Summary: N-(2-hydroxyethyl)methanesulfonamide (Analog). National Library of Medicine. Retrieved February 13, 2026, from [Link]
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Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved February 13, 2026, from [Link]
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European Chemicals Agency (ECHA). (2025). C&L Inventory: Sulfonamides. Retrieved February 13, 2026, from [Link]
